2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core substituted with dichloro groups and an indole moiety linked through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholino group and the formation of the benzamide linkage. Common reagents used in these steps include chlorinating agents, amines, and thiolating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms in the benzamide core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide include other benzamide derivatives and indole-containing molecules. Examples might include:
- 2,4-dichloro-N-(2-(3-indolyl)ethyl)benzamide
- N-(2-(3-(2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholino group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O3S/c24-16-5-6-17(19(25)13-16)23(30)26-7-8-28-14-21(18-3-1-2-4-20(18)28)32-15-22(29)27-9-11-31-12-10-27/h1-6,13-14H,7-12,15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPXEHFYRGMRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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